Introduction to a Versatile Heterocyclic Scaffold
Introduction to a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to the Chemical Properties of Methyl 6-Cyanopicolinate
Abstract: Methyl 6-cyanopicolinate is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its unique architecture, featuring a pyridine core functionalized with both a cyano and a methyl ester group, presents a versatile scaffold for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, reactivity, synthetic utility, and safe handling protocols, designed to empower researchers, scientists, and drug development professionals in their work with this valuable chemical intermediate.
Methyl 6-cyanopicolinate (CAS No. 98436-83-0) is a substituted pyridine derivative that has emerged as a crucial building block in modern organic synthesis.[1] The strategic placement of an electron-withdrawing cyano group and a readily transformable methyl ester on the pyridine ring makes it a highly valuable precursor. The pyridine motif itself is a common feature in numerous biologically active molecules, and this compound provides an efficient entry point for creating diverse libraries of novel compounds.[2] This document serves as a technical resource, consolidating essential data and field-proven insights to facilitate its effective use in research and development settings.
Core Molecular and Physical Properties
The utility of any chemical reagent begins with a fundamental understanding of its physical and structural characteristics. Methyl 6-cyanopicolinate is a white to light yellow solid under standard conditions, a property that influences its handling and reaction setup.[3][4]
Diagram 1: Chemical Structure of Methyl 6-Cyanopicolinate
Caption: Structure of Methyl 6-Cyanopicolinate.
The key physicochemical properties are summarized below, providing a quick reference for experimental design.
Table 1: Physicochemical Properties of Methyl 6-Cyanopicolinate
| Property | Value | Source(s) |
| CAS Number | 98436-83-0 | [1][5][6] |
| Molecular Formula | C₈H₆N₂O₂ | [1][3] |
| Molecular Weight | 162.15 g/mol | [1][3] |
| Appearance | White to Light Yellow Solid / Powder or Crystals | [3][4] |
| Purity | Typically ≥95-97% | [4][5][7] |
| Boiling Point | 320.3°C at 760 mmHg (Predicted) | [3] |
| Storage | Room temperature, under inert atmosphere | [3][8] |
| SMILES | O=C(OC)C1=NC(C#N)=CC=C1 | [8] |
| InChI Key | RWTWEJPTYZWMEY-UHFFFAOYSA-N | [4] |
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is a cornerstone of scientific integrity. The combination of NMR and IR spectroscopy provides a definitive fingerprint for methyl 6-cyanopicolinate. While raw spectra are instrument-dependent, the expected characteristic signals are highly predictable.
Table 2: Predicted Spectroscopic Data for Methyl 6-Cyanopicolinate
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Singlet | ~3.9 ppm | 3H, -OCH₃ (Ester methyl) |
| Multiplets | ~7.5 - 8.5 ppm | 3H, Aromatic protons on the pyridine ring | |
| ¹³C NMR | Signal | ~53 ppm | -OCH₃ (Ester methyl carbon) |
| Signal | ~117 ppm | -C≡N (Cyano carbon) | |
| Signals | ~120 - 150 ppm | Aromatic carbons of the pyridine ring | |
| Signal | ~165 ppm | C=O (Ester carbonyl carbon) | |
| IR Spectroscopy | Strong, Sharp Stretch | ~2230 cm⁻¹ | -C≡N (Nitrile) |
| Strong Stretch | ~1725 cm⁻¹ | C=O (Ester carbonyl) | |
| Stretches | ~1580, 1450 cm⁻¹ | C=C / C=N (Pyridine ring) | |
| Stretch | ~1250 cm⁻¹ | C-O (Ester) |
Standardized Protocol for Spectroscopic Analysis
To ensure reproducibility, a standardized approach to data acquisition is recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of methyl 6-cyanopicolinate and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.
-
Acquisition: Cap the tube and insert it into the spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For enhanced structural elucidation, 2D NMR experiments like COSY and HSQC can be performed.
Protocol 2: IR Spectrum Acquisition (ATR)
-
Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the crystal.
-
Data Collection: Apply pressure with the anvil to ensure good contact and collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).
Chemical Reactivity and Synthetic Pathways
The synthetic value of methyl 6-cyanopicolinate lies in the distinct reactivity of its three main components: the cyano group, the methyl ester, and the pyridine ring. This trifecta of functionality allows for sequential and selective transformations.
Diagram 2: Key Reaction Pathways of Methyl 6-Cyanopicolinate
Caption: Major chemical transformations of the ester and cyano functional groups.
Reactions at the Ester Group
The methyl ester at the C-2 position is a classic electrophilic site.
-
Hydrolysis: It can be readily hydrolyzed under either acidic or basic conditions to yield 6-cyanopicolinic acid. This transformation is often a key step to enable further reactions, such as amide coupling, using standard peptide coupling reagents.
-
Amidation/Transesterification: The ester can react with amines to form the corresponding amides or with other alcohols under catalytic conditions to form different esters.
Reactions at the Cyano Group
The nitrile functionality at the C-6 position is a versatile handle for introducing nitrogen-containing groups.
-
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical hydrides like lithium aluminum hydride (LiAlH₄). This opens up pathways to a wide range of derivatives.
-
Hydrolysis: Under strong acidic conditions, the nitrile can be hydrolyzed, typically to a primary amide and subsequently to a carboxylic acid, yielding pyridine-2,6-dicarboxylic acid derivatives.
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system. While the positions are substituted, the ring nitrogen can still participate in reactions, such as the formation of N-oxides using oxidizing agents like m-CPBA. This can modulate the electronic properties of the ring and influence the reactivity of the substituents.
Synthesis and Purification Workflow
Understanding the synthesis of a reagent is critical for quality assessment. Methyl 6-cyanopicolinate is typically prepared from a more common precursor, such as a halogenated picolinate. A common and effective method is the nucleophilic substitution of a bromine or chlorine atom with a cyanide source, catalyzed by a transition metal.
Diagram 3: Representative Synthetic Workflow
Caption: Flowchart for the synthesis of methyl 6-cyanopicolinate via cyanation.
Experimental Protocol: Synthesis from Methyl 6-bromopicolinate
This protocol is adapted from standard cyanation procedures for aryl halides.[9]
-
Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser. Allow to cool and flush with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add methyl 6-bromopicolinate (1.0 eq), copper(I) cyanide (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent: Add anhydrous, degassed dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 110-120°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate or ammonia/EDTA to complex the copper salts.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure product.
Applications in Medicinal Chemistry and Beyond
The bifunctional nature of methyl 6-cyanopicolinate makes it a powerful intermediate in the development of high-value molecules.
-
Pharmaceutical Intermediates: It is a key precursor in synthesizing drug candidates.[3] The pyridine scaffold is prevalent in molecules targeting a range of therapeutic areas, including neurological disorders, cancer, and viral infections.[2][3] The cyano and ester groups serve as handles to build out more complex structures with specific biological activities.
-
Agrochemicals: The pyridine ring is also a core component of many modern herbicides and insecticides.[3] This building block allows for the systematic modification of substituents to optimize efficacy and selectivity in crop protection agents.
-
Materials Science: Pyridine derivatives are employed in the creation of functional materials like coordination polymers and organic light-emitting diodes (OLEDs).[2] Methyl 6-cyanopicolinate can serve as a ligand or monomer in the synthesis of these advanced materials.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. The following guidelines are derived from available Safety Data Sheets (SDS).[10][11]
Table 3: Safety and Handling Information
| Category | Recommendation | Source(s) |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory irritation. | [10][11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. | [10][11] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [10][11][12] |
| Storage | Keep container tightly closed. Store in a cool, dark, and dry place. Store under an inert atmosphere. | [3][8][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [10][11] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [10][11] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [10][11] |
Conclusion
Methyl 6-cyanopicolinate is more than just a chemical; it is an enabling tool for innovation. Its well-defined structure, predictable reactivity, and versatile functional groups provide chemists with a reliable platform for molecular design and synthesis. By understanding its core chemical properties, from its spectroscopic signature to its reaction pathways and safety profile, researchers can confidently and efficiently leverage this building block to construct the next generation of pharmaceuticals, agrochemicals, and advanced materials.
References
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Methyl 6-cyanopicolinate, 97% Purity, C8H6N2O2, 25 grams. (n.d.). CP Lab Safety. Retrieved January 6, 2026, from [Link]
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Methyl 6-cyanopicolinate. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]
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Al-Subaie, A. M. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-chloropicolinate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Methyl 6-cyanopicolinate. (n.d.). Chemicalbridge. Retrieved January 6, 2026, from [Link]
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